1,2,3,4-テトラヒドロキノリン-8-オール

概要

説明

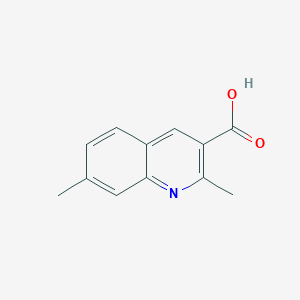

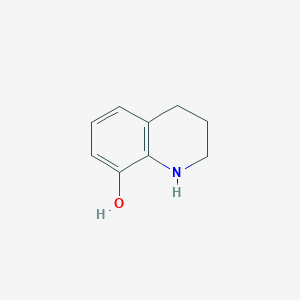

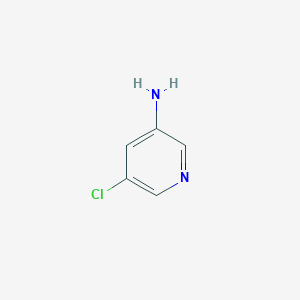

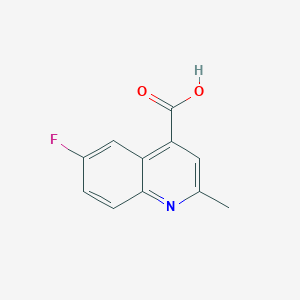

1,2,3,4-Tetrahydroquinolin-8-ol is a heterocyclic compound with the empirical formula C9H11NO . It has a molecular weight of 149.19 . It is a derivative of quinoline, which is a colorless oil .

Synthesis Analysis

A series of substituted 1,2,3,4-tetrahydroquinolin-8-ols has been synthesized from the corresponding substituted quinolin-8-ols by means of liquid-phase catalytic hydrogenation . Another synthesis route involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinolin-8-ol can be represented by the SMILES string Oc1cccc2CCCNc12 .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinolin-8-ol and its analogs have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . The bacteriostatic activity of the synthesized compounds with respect to St. aureus and E. coli strains has been studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroquinolin-8-ol include a melting point of 121-121.5 °C and a density of 1.141±0.06 g/cm3 .

科学的研究の応用

これは、「1,2,3,4-テトラヒドロキノリン-8-オール」の科学研究における用途を包括的に分析したもので、ユニークな用途に焦点を当てています。

生体触媒

この化合物の誘導体を使用して、不斉水酸化とジアステレオ選択的酸化を含むカスケード生体触媒システムが開発されました。このシステムは、医薬品合成において貴重な、高いエナンチオマー過剰率を持つキラル化合物を生成することができます .

光学特性

1,2,3,4-テトラヒドロキノリン-8-オールの誘導体は、線形および非線形光学特性について研究されてきました。それらは励起状態で強い溶媒変色を示し、これは光学材料の開発に役立ちます .

合成化学

この化合物は、位置選択的合成プロセスで使用されてきました。それは、複雑な有機分子の作成に不可欠な環化反応の中間体として役立ちます .

抗菌活性

合成された誘導体は、黄色ブドウ球菌や大腸菌などの菌株に対して静菌活性を示しています。これは、新しい抗菌剤の可能性を開きます .

作用機序

Target of Action

It’s known that tetrahydroquinoline derivatives are used in various applications including pesticides, antioxidants, photosensitizers, and dyes, in addition to pharmaceutical applications .

Mode of Action

Biochemical Pathways

It’s known that the synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .

Result of Action

Action Environment

It’s known that the synthesis of highly substituted tetrahydroquinolines involves a nitrogen-doped carbon-supported pd catalyst .

実験室実験の利点と制限

The use of 1,2,3,4-Tetrahydroquinolin-8-ol in laboratory experiments has several advantages. One of the main advantages is that it is a relatively inexpensive compound, which makes it cost-effective for use in experiments. In addition, 1,2,3,4-Tetrahydroquinolin-8-ol is a versatile compound that can be used in a variety of experiments. Finally, 1,2,3,4-Tetrahydroquinolin-8-ol is relatively easy to synthesize, which makes it convenient for use in experiments.

However, there are also some limitations to the use of 1,2,3,4-Tetrahydroquinolin-8-ol in laboratory experiments. One of the main limitations is that the exact mechanism of action of 1,2,3,4-Tetrahydroquinolin-8-ol is not yet fully understood. In addition, the effects of 1,2,3,4-Tetrahydroquinolin-8-ol on cells can vary depending on the concentration used. Finally, 1,2,3,4-Tetrahydroquinolin-8-ol is a synthetic compound, which means that its safety and efficacy in humans has not been fully evaluated.

将来の方向性

There are a number of potential future directions for the use of 1,2,3,4-Tetrahydroquinolin-8-ol in scientific research. One potential direction is to further investigate the mechanism of action of 1,2,3,4-Tetrahydroquinolin-8-ol and its effects on cells. In addition, further research could be done to evaluate the safety and efficacy of 1,2,3,4-Tetrahydroquinolin-8-ol in humans. Finally, further research could be done to investigate the potential therapeutic applications of 1,2,3,4-Tetrahydroquinolin-8-ol, such as its use in the treatment of certain diseases.

Safety and Hazards

1,2,3,4-Tetrahydroquinolin-8-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

生化学分析

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules

Cellular Effects

Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound is synthesized from the corresponding substituted quinolin-8-ols by means of liquid-phase catalytic hydrogenation

特性

IUPAC Name |

1,2,3,4-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKWUPMZBGOFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287096 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6640-50-2 | |

| Record name | 6640-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)

![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)